molecular formula C16H10ClFN2O B10965061 (5Z)-5-(2-chlorobenzylidene)-2-(3-fluorophenyl)-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-(2-chlorobenzylidene)-2-(3-fluorophenyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10965061
M. Wt: 300.71 g/mol
InChI Key: DAIOWTYYBMCSOC-ZROIWOOFSA-N
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Description

4-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1H-IMIDAZOL-5-ONE is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl and a fluorophenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1H-IMIDAZOL-5-ONE typically involves the condensation of 2-chlorobenzaldehyde with 3-fluoroacetophenone in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

4-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1H-IMIDAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar in structure but contains a thiadiazole ring instead of an imidazole ring.

    (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one: Contains a propenone group instead of an imidazole ring.

Uniqueness

4-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1H-IMIDAZOL-5-ONE is unique due to its specific combination of chlorophenyl and fluorophenyl groups attached to an imidazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H10ClFN2O

Molecular Weight

300.71 g/mol

IUPAC Name

(4Z)-4-[(2-chlorophenyl)methylidene]-2-(3-fluorophenyl)-1H-imidazol-5-one

InChI

InChI=1S/C16H10ClFN2O/c17-13-7-2-1-4-10(13)9-14-16(21)20-15(19-14)11-5-3-6-12(18)8-11/h1-9H,(H,19,20,21)/b14-9-

InChI Key

DAIOWTYYBMCSOC-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=N2)C3=CC(=CC=C3)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=N2)C3=CC(=CC=C3)F)Cl

Origin of Product

United States

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